molecular formula C8H14 B13562362 1-Ethenyl-1-ethylcyclobutane

1-Ethenyl-1-ethylcyclobutane

Cat. No.: B13562362
M. Wt: 110.20 g/mol
InChI Key: PBICRAMSOSCWAZ-UHFFFAOYSA-N
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Description

1-Ethenyl-1-ethylcyclobutane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenyl group (vinyl group) and an ethyl group attached to a cyclobutane ring. The molecular formula of this compound is C8H14.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-ethylcyclobutane can be synthesized through various methods. One common approach involves the dimerization of alkenes under UV light irradiation. Another method includes the dehalogenation of 1,4-dihalobutanes using reducing metals .

Industrial Production Methods: In industrial settings, the production of cyclobutanes often involves the hydrogenation of cyclobutenes in the presence of a nickel catalyst. This method was first developed by James Bruce and Richard Willstätter in 1907 .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-1-ethylcyclobutane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Oxygenated derivatives such as alcohols, ketones, and carboxylic acids.

    Reduction: Ethylcyclobutane.

    Substitution: Halogenated cyclobutanes and other substituted derivatives.

Scientific Research Applications

1-Ethenyl-1-ethylcyclobutane has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cycloalkane reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethenyl-1-ethylcyclobutane involves its interaction with various molecular targets and pathways. The compound can undergo carbocation rearrangements during reactions, leading to the formation of more stable intermediates. These rearrangements often involve hydride shifts or alkyl shifts, which stabilize the carbocation formed during the reaction .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-1-ethylcyclobutane is unique due to the presence of both an ethenyl group and an ethyl group on the cyclobutane ring. This structural feature imparts distinct chemical properties and reactivity compared to other cycloalkanes.

Properties

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

1-ethenyl-1-ethylcyclobutane

InChI

InChI=1S/C8H14/c1-3-8(4-2)6-5-7-8/h3H,1,4-7H2,2H3

InChI Key

PBICRAMSOSCWAZ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC1)C=C

Origin of Product

United States

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